4-Cyanophenylglyoxal hydrate

Synthesis Process Chemistry Yield Optimization

For process chemists facing yield bottlenecks in advanced material synthesis, 4-cyanophenylglyoxal hydrate ensures cost-effective access to 5-(4-cyanophenyl)-2-pyrazinol scaffolds. It addresses the key pain point of low initial step efficiency seen with halogenated or nitrated analogs. - Near-quantitative synthesis: Achieved from 4-cyanoacetophenone in up to 99% yield, minimizing material loss versus 4-bromo (82%) or 4-nitro (85%) alternatives. - Predictable protein bioconjugation: Tunable reactivity via buffer selection (enhanced in bicarbonate, attenuated in borate) enables site-specific arginine labeling strategies. - Analytical precision: Acts as a reliable derivatization reagent for selenium and alkyl halide LC determination with optimized detection characteristics.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 19010-28-7
Cat. No. B098445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenylglyoxal hydrate
CAS19010-28-7
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)C=O.O
InChIInChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2
InChIKeyCANFXXFMTHAMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenylglyoxal Hydrate: Synthesis & Analytical Reagent


4-Cyanophenylglyoxal hydrate (CAS 19010-28-7) is a para-substituted arylglyoxal derivative of phenylglyoxal, characterized by a strong electron-withdrawing cyano (-CN) group at the 4-position of the phenyl ring. With the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol, this compound serves as a versatile intermediate in organic synthesis and a specialized reagent in analytical chemistry. It is primarily utilized for constructing heterocyclic scaffolds, such as pyrazines, and for the selective modification of arginine residues in peptides and proteins [1]. Its unique reactivity profile, driven by the electronic effects of the cyano substituent, distinguishes it from other arylglyoxal analogs, enabling more controlled and efficient transformations in both research and industrial settings [2].

Why 4-Cyanophenylglyoxal Hydrate Is Irreplaceable


Substituting 4-cyanophenylglyoxal hydrate with other arylglyoxal derivatives, such as unsubstituted phenylglyoxal, 4-bromophenylglyoxal, or 4-nitrophenylglyoxal, introduces significant and often unpredictable changes in reaction outcomes. This is due to the profound influence of the para-cyano substituent on both the thermodynamics and kinetics of key transformations. The strong electron-withdrawing nature of the -CN group (Hammett σp ≈ 0.66) substantially alters the electrophilicity of the α-dicarbonyl moiety, directly impacting reaction rates and selectivity in applications ranging from protein modification to the synthesis of advanced materials. Evidence demonstrates that these electronic effects are not linear; for instance, in arginine modification, the reactivity of 4-substituted phenylglyoxals follows a Hammett correlation where the reaction constant (ρ) can be either negative or positive depending on the buffer system, leading to a reversal of relative reactivity [1]. Furthermore, the cyano group's unique ability to participate in further synthetic transformations, such as conversion to a tetrazole or amide, provides a level of functional versatility that is absent in halogenated or nitrated analogs, making simple substitution impossible for many advanced applications [2].

4-Cyanophenylglyoxal Hydrate Performance Evidence


Superior Synthesis Yield

The synthesis of 4-cyanophenylglyoxal hydrate from 4-cyanoacetophenone proceeds with a reported yield of approximately 99% . This is a significantly higher efficiency compared to the synthesis of 4-bromophenylglyoxal hydrate (82% yield) and 4-nitrophenylglyoxal (85% yield) under comparable oxidation conditions using selenium dioxide. This near-quantitative conversion translates directly to reduced material costs, minimized purification effort, and lower waste generation, making 4-cyanophenylglyoxal hydrate the more economically and environmentally favorable choice as a synthetic intermediate.

Synthesis Process Chemistry Yield Optimization

Tunable Reactivity for Arginine Modification

The reactivity of 4-substituted phenylglyoxals with arginine is governed by a Hammett linear free-energy relationship. The strong electron-withdrawing cyano group (σp ≈ 0.66) confers a distinct reactivity profile compared to phenylglyoxal (σp = 0). In borate buffer, a negative reaction constant (ρ = -1.0) indicates that electron-deficient glyoxals like the 4-cyano derivative are less reactive than phenylglyoxal, whereas in bicarbonate buffer, a positive reaction constant (ρ = +1.0) makes them more reactive [1]. This means the selectivity and rate of protein modification with 4-cyanophenylglyoxal hydrate can be predictably tuned by buffer selection, a level of control not available with unsubstituted phenylglyoxal.

Bioconjugation Protein Labeling Chemical Biology Kinetics

Key Intermediate for Patented Liquid Crystals

4-Cyanophenylglyoxal hydrate is a specifically claimed intermediate in the synthesis of a patented liquid crystal pyrazine derivative, 2-pentyloxy-5-(4-cyanophenyl)pyrazine [1]. This compound is a key component in liquid crystal compositions used to improve the properties of electro-optical devices. The use of the 4-cyano derivative is essential for installing the specific 4-cyanophenyl moiety required for the desired liquid crystalline properties. Analogs lacking this functional group, such as phenylglyoxal or 4-halophenylglyoxals, would not yield the target molecule with the correct electronic and steric profile for this application.

Materials Science Liquid Crystals Organic Synthesis Patent

Comprehensive Spectroscopic Characterization

A detailed protocol for the one-step synthesis of 4-cyanophenylglyoxal hydrate in quantitative yield using adapted Vilsmeier conditions has been published, including comprehensive characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This level of characterization provides a verifiable spectral fingerprint for the compound, ensuring that procured material can be authenticated. This contrasts with many other arylglyoxal hydrates, for which such a complete and publicly available spectral dataset is often lacking, leading to potential ambiguity in compound identity and purity.

Analytical Chemistry Quality Control Spectroscopy

4-Cyanophenylglyoxal Hydrate: Key Applications


Pyrazine Heterocycle and Advanced Material Synthesis

4-Cyanophenylglyoxal hydrate is the reagent of choice for the synthesis of 5-(4-cyanophenyl)-2-pyrazinol derivatives, which are crucial intermediates for liquid crystal compositions and other advanced materials [1]. The high synthesis yield of the starting material (up to 99%) ensures cost-effective access to these valuable scaffolds . Its use is essential for incorporating the specific 4-cyanophenyl group, which imparts desired electronic and mesomorphic properties to the final material, a feature that cannot be replicated by other arylglyoxals.

Controlled Arginine Bioconjugation

In protein chemistry and bioconjugation, 4-cyanophenylglyoxal hydrate offers a unique advantage: its reactivity can be predictably modulated by the choice of buffer system due to the strong electron-withdrawing nature of the cyano group [1]. In bicarbonate buffers, it exhibits enhanced reactivity compared to phenylglyoxal, allowing for faster labeling kinetics. Conversely, in borate buffers, its reactivity is attenuated, which can be leveraged to improve selectivity and reduce off-target modifications. This tunable reactivity profile makes it a sophisticated tool for developing site-specific protein labeling strategies.

Large-Scale and Iterative Synthesis

For multi-step synthetic sequences where the glyoxal moiety is installed early, the near-quantitative yield (99%) of 4-cyanophenylglyoxal hydrate from 4-cyanoacetophenone provides a significant economic and logistical advantage over alternatives like 4-bromophenylglyoxal (82% yield) or 4-nitrophenylglyoxal (85% yield) [1][2]. This higher efficiency minimizes the loss of valuable material in the first step, reduces purification bottlenecks, and lowers the overall cost of goods for the final product, making it the superior choice for process development and scale-up.

HPLC Derivatization for Selenium Analysis

4-Cyanophenylglyoxal hydrate has established use as a derivatization reagent in analytical chemistry, specifically for determining selenium concentrations and alkyl halides via liquid chromatography [1]. Its defined reactivity with these analytes provides a reliable and quantitative method. While other phenylglyoxal derivatives may also react, the para-cyano group's influence on the electronic properties of the resulting derivative can enhance detection sensitivity or improve chromatographic separation, offering potential analytical advantages over unsubstituted phenylglyoxal.

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